molecular formula C20H16N4O2S2 B2521882 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1798046-09-9

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Cat. No.: B2521882
CAS No.: 1798046-09-9
M. Wt: 408.49
InChI Key: DFDGHVIIGKNRAK-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c25-28(26,18-6-2-1-3-7-18)24-16-10-8-15(9-11-16)19-14-27-20(23-19)22-17-5-4-12-21-13-17/h1-14,24H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDGHVIIGKNRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the pyridin-3-ylamino group and the benzenesulfonamide moiety. One common method involves the reaction of 2-aminothiazole with 3-bromopyridine in the presence of a base to form the pyridin-3-ylamino-thiazole intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under suitable conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Molecular Formula

The molecular formula of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, indicating a significant degree of complexity that may influence its biological activity.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Anticancer Properties :
    • Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549).
    Study ReferenceCell LineKey Findings
    Zhang et al. (2020)MCF-7Induced apoptosis via caspase activation
    Liu et al. (2021)A549Inhibited cell proliferation by 50% at 10 µM
  • Antimicrobial Activity :
    • The compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Research indicates that it disrupts microbial cell membranes, leading to cell death.
    Study ReferencePathogenMinimum Inhibitory Concentration (MIC)
    Smith et al. (2022)E. coli32 µg/mL
    Johnson et al. (2023)S. aureus16 µg/mL

Behavioral Studies

In behavioral assays involving animal models, derivatives of this compound exhibited significant effects on locomotor activity and reward pathways, indicating potential implications for treating addiction or mood disorders.

Study ReferenceBehavioral AssayKey Findings
Lee et al. (2021)Conditioned Place Preference (CPP)Induced preference similar to amphetamines

Toxicological Profile

While specific toxicological data on this compound is limited, related compounds have shown varying degrees of toxicity depending on their structural attributes. It is essential to evaluate the safety profile through rigorous preclinical studies before advancing to clinical trials.

Mechanism of Action

The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases or proteases, leading to the suppression of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide include other thiazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of the thiazole ring, pyridin-3-ylamino group, and benzenesulfonamide moiety. This specific structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazole ring, a pyridine moiety, and a benzenesulfonamide group, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O3S2. Its structure can be represented as follows:

IUPAC Name 2methoxyN[4[2(pyridin3ylamino)1,3thiazol4yl]phenyl]benzenesulfonamide\text{IUPAC Name }2-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide
PropertyValue
Molecular Weight418.52 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization reactions and the introduction of the pyridine moiety via nucleophilic substitution. The final product is often purified using techniques such as crystallization or chromatography.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazol-benzene sulfonamides showed promising results against the MCF-7 human breast cancer cell line, with some derivatives displaying IC(50) values comparable to doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A recent study highlighted that thiazole derivatives exhibited notable activity against bacterial strains such as E. coli and S. aureus, as well as antifungal activity against Candida albicans. The presence of specific functional groups was found to enhance these activities significantly .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, compounds with similar structures have been shown to interact with enzymes like CYP51, which is crucial for sterol biosynthesis in fungi . This interaction can lead to impaired growth and proliferation of pathogens.

Study on Anticancer Effects

A series of novel thiazole derivatives were synthesized and tested for their anticancer properties. Compounds 6, 7, 9, 10, and 11 exhibited significant cytotoxic effects against MCF-7 cells, with IC(50) values ranging from 11.6 μM to 11.9 μM when combined with gamma radiation .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of thiazole-based compounds against various pathogens. The most potent derivative showed high activity against E. coli and moderate effects on Pseudomonas aeruginosa and Bacillus subtilis. The results indicated that structural modifications could enhance antibacterial potency .

Q & A

Q. What are the optimal synthetic routes for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 60–80°C).
  • Step 2 : Coupling the thiazole intermediate with a pyridin-3-ylamine group using Buchwald-Hartwig amination or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Step 3 : Sulfonylation of the phenyl group using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
  • Optimization : Monitor reaction progress via TLC (thin-layer chromatography) and adjust pH (6–8) to minimize side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., pyridine ring protons at δ 8.1–8.5 ppm, thiazole protons at δ 7.2–7.6 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H]⁺ = 437.12) and detect impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and identify byproducts .

Q. How can researchers design initial biological screening assays to evaluate this compound’s therapeutic potential?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., EGFR, VEGFR) due to the thiazole and sulfonamide moieties’ affinity for these sites .
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., Z′-LYTE® kinase assay) with IC₅₀ determination.
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at 1–100 μM concentrations .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s potency and selectivity?

  • Methodological Answer :
  • Core Modifications :
  • Thiazole Ring : Replace with oxazole or imidazole to alter electron density and hydrogen-bonding capacity.
  • Sulfonamide Group : Substitute with carboxamide or phosphonamide to modulate solubility and target interactions .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance metabolic stability .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values. Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. What experimental strategies resolve contradictions in pharmacokinetic (PK) data across species (e.g., rats vs. monkeys)?

  • Methodological Answer :
  • Species-Specific Metabolism : Perform hepatic microsome assays to compare metabolic stability (e.g., rat vs. monkey CYP450 isoforms) .
  • Absorption Studies : Use Caco-2 cell monolayers to assess intestinal permeability. Low absorption (<30%) may explain bioavailability discrepancies .
  • Prodrug Design : Synthesize derivatives (e.g., morpholine prodrugs) to bypass first-pass metabolism. For example, replace hydroxyl groups with ester prodrug moieties to enhance oral bioavailability .

Q. How can researchers investigate the compound’s mechanism of action when initial target validation yields ambiguous results?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged derivative to identify off-target interactions .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cell lines to identify synthetic lethal partners or resistance mechanisms .
  • Transcriptomics : Analyze RNA-seq data post-treatment to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

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